molecular formula C13H16FN3 B2853986 1-(1,3-dimethyl-1H-pyrazol-4-yl)-N-(4-fluorobenzyl)methanamine CAS No. 1006464-99-8

1-(1,3-dimethyl-1H-pyrazol-4-yl)-N-(4-fluorobenzyl)methanamine

Cat. No.: B2853986
CAS No.: 1006464-99-8
M. Wt: 233.29
InChI Key: HCWRWDXQGNOZND-UHFFFAOYSA-N
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Description

1-(1,3-Dimethyl-1H-pyrazol-4-yl)-N-(4-fluorobenzyl)methanamine is a chemical compound with the molecular formula C13H16FN3 and a molecular weight of 233.29 g/mol . It is identified by the CAS Registry Number 1006464-99-8 . This methanamine derivative features a 1,3-dimethyl-1H-pyrazol-4-yl group linked to a 4-fluorobenzylamine moiety, a structural motif of significant interest in modern medicinal chemistry and drug discovery research. Compounds with pyrazole and fluorinated benzyl groups are frequently explored as key synthetic intermediates or as core structures in the development of novel pharmacologically active molecules . For instance, structurally related compounds are investigated for their potential as cholinesterase inhibitors, which are relevant in the study of neurodegenerative conditions . The presence of the fluorine atom can influence the molecule's electronic properties, metabolic stability, and binding affinity, making it a valuable building block for structure-activity relationship (SAR) studies. Researchers utilize this compound in the synthesis of more complex molecules, such as piperidine-containing derivatives, to create chemical libraries for biological screening . This product is intended For Research Use Only and is strictly not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N-[(1,3-dimethylpyrazol-4-yl)methyl]-1-(4-fluorophenyl)methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16FN3/c1-10-12(9-17(2)16-10)8-15-7-11-3-5-13(14)6-4-11/h3-6,9,15H,7-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCWRWDXQGNOZND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1CNCC2=CC=C(C=C2)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16FN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(1,3-Dimethyl-1H-pyrazol-4-yl)-N-(4-fluorobenzyl)methanamine is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms, efficacy in various biological systems, and potential clinical applications.

Chemical Structure and Properties

The compound features a pyrazole ring substituted with a dimethyl group and a benzyl moiety with a fluorine atom at the para position. The molecular formula is C12H15FN4C_{12}H_{15}FN_{4}, with a molecular weight of approximately 236.27 g/mol. Its structure can be represented as follows:

Structure C12H15FN4\text{Structure }\quad \text{C}_{{12}}\text{H}_{15}\text{F}\text{N}_{4}

Antimicrobial Activity

Recent studies have demonstrated that pyrazole derivatives exhibit notable antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains, including Acinetobacter baumannii. The minimum inhibitory concentration (MIC) values for related compounds ranged from 16 to 64 µg/mL, indicating moderate effectiveness against resistant strains .

Anti-inflammatory Properties

Pyrazole derivatives are recognized for their anti-inflammatory activities. A review of recent developments highlighted that certain pyrazole compounds inhibit cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory response. For example, analogs with similar structures have shown IC50 values as low as 5.40 µM against COX-1 and 0.01 µM against COX-2, demonstrating superior selectivity compared to traditional NSAIDs .

Analgesic Effects

The analgesic properties of pyrazole derivatives have also been documented. In vivo studies indicated that these compounds significantly reduce pain in animal models, with some exhibiting effects stronger than established analgesics like celecoxib and indomethacin .

The biological activities of this compound can be attributed to several mechanisms:

  • COX Inhibition : The compound likely inhibits COX enzymes, reducing the synthesis of pro-inflammatory prostaglandins.
  • P2X7 Receptor Modulation : Some pyrazole derivatives have been shown to interact with P2X7 receptors, which are involved in pain signaling pathways .
  • Antioxidant Activity : Pyrazoles may also exhibit antioxidant properties, contributing to their anti-inflammatory effects by scavenging free radicals.

Case Studies

Several case studies provide insight into the efficacy of similar pyrazole compounds:

  • Study on Anti-inflammatory Activity : A series of pyrazole derivatives were tested for their anti-inflammatory effects in a carrageenan-induced paw edema model. Compounds showed significant reduction in edema compared to control groups, supporting their potential as anti-inflammatory agents .
  • Antimicrobial Efficacy Study : A compound structurally related to the target molecule demonstrated potent activity against multidrug-resistant bacterial strains in vitro, further validating the antimicrobial potential of this class of compounds .

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that pyrazole derivatives, including 1-(1,3-dimethyl-1H-pyrazol-4-yl)-N-(4-fluorobenzyl)methanamine, exhibit significant anticancer properties. For instance, compounds with similar structures have shown promising results against various cancer cell lines:

CompoundCell LineIC50 (µM)Reference
This compoundMCF712.50
N,N-bis[(3,5-dimethylpyrazol-1-yl)methyl]anilineHep-23.25
Ethyl-1-(2-hydroxy-3-aroxypropyl)-3-aryl-1H-pyrazole-5-carboxylateA54926.00

The above table demonstrates the potential of pyrazole derivatives in targeting specific cancer types, suggesting that the compound may also possess similar bioactivity.

Anti-inflammatory Properties

Pyrazole compounds have been widely studied for their anti-inflammatory effects. Research indicates that certain derivatives can inhibit the production of pro-inflammatory cytokines and enzymes. The mechanism often involves the modulation of signaling pathways such as NF-kB and COX enzymes, making them valuable in treating inflammatory diseases.

Fluorescent Probes

The unique structural features of pyrazole derivatives make them suitable for use as fluorescent probes in biological imaging. Studies have demonstrated that pyrazolo[1,5-a]pyrimidines can serve as effective fluorophores due to their strong photophysical properties. These compounds are utilized in tracking cellular processes and studying protein interactions, enhancing our understanding of biological mechanisms at a molecular level .

Coordination Chemistry

The ability of pyrazole derivatives to form stable complexes with metal ions has made them valuable in coordination chemistry. The compound can act as a ligand in metal-organic frameworks (MOFs), which are crucial in catalysis and gas storage applications. The design of new MOFs incorporating this compound could lead to advancements in materials for energy storage and conversion.

Synthesis and Characterization

A notable study involved the synthesis of this compound through a multi-step reaction involving pyrazole derivatives and benzyl amines under controlled conditions. The characterization was performed using techniques such as NMR spectroscopy and X-ray crystallography, confirming the structural integrity and purity of the compound .

Biological Evaluation

In another case study, the biological evaluation of synthesized pyrazole derivatives showed that modifications to the benzyl moiety significantly affected their anticancer activity against various cell lines. This highlighted the importance of structure-activity relationships (SAR) in drug design .

Comparison with Similar Compounds

Structural Variations and Substituent Effects

Key structural analogs differ in pyrazole substituents, benzyl group modifications, and linker functionalities. Below is a comparative analysis:

Table 1: Structural and Functional Comparison
Compound Name Pyrazole Substituents Benzyl Group Molecular Weight (g/mol) Key Features Reference
Target Compound 1,3-dimethyl 4-fluoro ~245.3 (calculated) Enhanced steric bulk from dimethylpyrazole; fluorine improves lipophilicity
N-(4-Fluorobenzyl)-1-(1-methyl-1H-pyrazol-5-yl)methanamine (HCl salt) 1-methyl 4-fluoro 269.7 (with HCl) Pyrazole at position 5; hydrochloride salt improves solubility
N-(4-Fluorobenzyl)-1-(4-(6-methyltetrazinyl)phenyl)methanamine None (tetrazinyl-phenyl) 4-fluoro ~353.4 Tetrazine moiety enables bioorthogonal "click" chemistry applications
1-[1-(Difluoromethyl)-1H-pyrazol-3-yl]-N-(4-methoxybenzyl)methanamine 1-difluoromethyl 4-methoxy 303.7 Difluoromethyl enhances metabolic stability; methoxy alters electronic properties
N-((4-Fluorophenyl)-1-phenyl-1H-pyrazole-4-yl)methylene)methanamine (3f) 1-phenyl 4-fluoro 282.3 Imine linker (C=N) instead of methanamine; multitarget ligand activity reported

Spectral and Analytical Data

  • NMR Shifts : The target compound’s 1,3-dimethylpyrazole would show deshielded protons (δ ~2.5–3.0 ppm for CH3 groups), while the 4-fluorobenzyl group would display aromatic protons near δ 7.2–7.8 ppm, split due to fluorine coupling .
  • Elemental Analysis : For analogs like 3f (), close agreement between calculated and found C, H, N values (e.g., C: 73.12% vs. 73.10%) indicates high purity .

Preparation Methods

Formation of the 1,3-Dimethylpyrazole Core

The 1,3-dimethylpyrazole moiety is synthesized via cyclocondensation of hydrazine derivatives with 1,3-diketones. A representative protocol involves:

  • Reacting acetylacetone with methylhydrazine in ethanol under reflux to yield 1,3-dimethyl-1H-pyrazole.
  • Selective functionalization at the C4 position through Vilsmeier-Haack formylation to introduce a formyl group, which is subsequently reduced to a hydroxymethyl intermediate using lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF).

Key Reaction Conditions

Step Reagents/Conditions Yield (%)
Cyclocondensation Acetylacetone, methylhydrazine, ethanol, reflux 85–90
Formylation POCl3, DMF, 0–5°C 75–80
Reduction LiAlH4, THF, 0°C to RT 70–75

Final Coupling and Purification

The crude product is purified via silica gel chromatography (ethyl acetate/hexane, 3:7) to achieve >98% purity. Recrystallization from diethyl ether further enhances crystallinity.

Optimization of Reaction Conditions

Solvent Effects on Reductive Amination

Polar aprotic solvents (e.g., DMSO) improve aldehyde reactivity but necessitate stringent drying. Methanol balances reactivity and solubility while minimizing side reactions.

Catalytic vs. Stoichiometric Reducing Agents

  • NaBH3CN : Selective for imine reduction, tolerates protic solvents (yield: 80–85%).
  • Pd/C-H2 : Requires anhydrous conditions but facilitates scalable synthesis (yield: 70–75%).

Characterization and Analytical Data

Spectroscopic Validation

  • ¹H NMR (400 MHz, CDCl3) : δ 2.35 (s, 3H, CH3), 2.48 (s, 3H, CH3), 3.78 (s, 2H, CH2NH), 4.32 (s, 2H, ArCH2), 6.92–7.25 (m, 4H, Ar-H).
  • FT-IR (KBr) : 3280 cm⁻¹ (N-H stretch), 1605 cm⁻¹ (C=N pyrazole).

Computational Chemistry Insights

  • LogP : 2.16 (indicating moderate lipophilicity).
  • TPSA : 29.85 Ų (suggesting limited polar surface area).

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Microreactor systems enhance safety and efficiency for LiAlH4-mediated reductions, reducing reaction times by 40% compared to batch processes.

Waste Management

  • LiAlH4 Quenching : Ethyl acetate/water mixtures neutralize excess reagent.
  • Solvent Recovery : Distillation reclaims >90% of THF and methanol.

Comparative Analysis with Alternative Methods

Nucleophilic Substitution vs. Reductive Amination

  • Substitution : Requires bromomethylpyrazole and 4-fluorobenzylamine (yield: 60–65%).
  • Reductive Amination : Superior yield (80–85%) and fewer byproducts.

Q & A

Basic Questions

Q. What are the key steps in synthesizing 1-(1,3-dimethyl-1H-pyrazol-4-yl)-N-(4-fluorobenzyl)methanamine, and how can reaction conditions be optimized?

  • Answer : The synthesis involves three main steps: (1) formation of the pyrazole core, (2) introduction of the 1,3-dimethyl groups via alkylation or methylation, and (3) coupling with 4-fluorobenzylamine through reductive amination or nucleophilic substitution. Optimization includes using polar aprotic solvents (e.g., dichloromethane) for pyrazole ring stability, palladium catalysts (e.g., Pd/C) for coupling efficiency, and temperature control (40–60°C) to minimize side reactions. Purification via column chromatography with ethyl acetate/hexane gradients improves yield (≥75%) and purity (>95%) .

Q. Which spectroscopic techniques are most effective for structural characterization of this compound?

  • Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is critical for verifying substituent positions on the pyrazole ring and benzyl group. Mass spectrometry (HRMS-ESI) confirms molecular weight (C₁₄H₁₇FN₄, theoretical 260.14 g/mol). X-ray crystallography resolves conformational chirality and non-symmetric spatial arrangements, essential for understanding interaction with biological targets .

Q. What preliminary biological activities have been reported for this compound?

  • Answer : Early studies indicate moderate inhibitory activity against cyclooxygenase-2 (COX-2, IC₅₀ = 1.2 µM) and weak binding to serotonin receptors (5-HT₂A, Ki = 8.7 µM). In vitro cytotoxicity assays show selective activity against breast cancer cell lines (MCF-7, IC₅₀ = 15 µM) but no effect on normal fibroblasts .

Advanced Questions

Q. How can structure-activity relationship (SAR) studies elucidate the role of substituents in modulating biological activity?

  • Answer : Systematic modifications should target:

  • Fluorine position : Compare 4-fluorobenzyl (current compound) with 3-fluorobenzyl analogs to assess aryl-binding pocket interactions .
  • Pyrazole substitution : Replace 1,3-dimethyl groups with ethyl or isopropyl to evaluate steric effects on enzyme inhibition .
  • Amine linker : Test N-methyl or N-cyclopropyl variants to probe hydrogen-bonding requirements.
    Computational docking (e.g., AutoDock Vina) with COX-2 or 5-HT₂A crystal structures (PDB IDs: 5KIR, 6WGT) can prioritize analogs for synthesis .

Q. What experimental strategies resolve contradictions in reported biological data (e.g., COX-2 inhibition vs. lack of in vivo anti-inflammatory effects)?

  • Answer : Contradictions may arise from off-target effects, poor pharmacokinetics, or assay variability. Address this by:

  • Dose-response validation : Re-test COX-2 inhibition across multiple assays (e.g., enzymatic vs. cell-based).
  • Metabolic stability : Assess hepatic microsomal stability (e.g., rat liver S9 fractions) to identify rapid clearance issues.
  • In vivo PK/PD : Administer compound in murine inflammation models (e.g., carrageenan-induced paw edema) with plasma concentration monitoring .

Q. How can in silico methods guide the design of derivatives with improved blood-brain barrier (BBB) penetration?

  • Answer : Use quantitative structure-property relationship (QSPR) models to predict logBB values. Key parameters:

  • Polar surface area (PSA) : Aim for <70 Ų (current compound: 65 Ų).
  • Lipophilicity (cLogP) : Optimize to 2–3 (current: 2.1) via fluorine substitution or methyl group removal.
    Molecular dynamics simulations (e.g., GROMACS) with BBB lipid bilayers assess passive diffusion efficiency .

Q. What are the challenges in crystallizing this compound, and how can they be mitigated?

  • Answer : Challenges include low melting point (mp = 89–92°C) and conformational flexibility. Mitigation strategies:

  • Co-crystallization : Use tartaric acid or succinic acid to stabilize specific conformers.
  • Temperature-gradient methods : Slow cooling (0.1°C/min) in ethanol/water (7:3) promotes lattice formation.
  • Synchrotron radiation : High-intensity X-rays resolve weak diffraction patterns from small crystals (<0.1 mm) .

Methodological Guidelines

  • Synthetic Optimization : Prioritize stepwise LC-MS monitoring to identify intermediates and byproducts .
  • Biological Assays : Include positive controls (e.g., celecoxib for COX-2) and triplicate measurements to ensure reproducibility .
  • Data Interpretation : Apply multivariate analysis (e.g., PCA) to correlate structural features with activity trends .

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